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Compound Name: 3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140

Get Quote

Technical Guide: Solubility and Stability of 3,5-Dimethoxy-2-methylpyridine

Executive Summary
3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic intermediate utilized primarily in

the synthesis of pharmaceutical agents (e.g., histamine antagonists, proton pump inhibitors)

and advanced agrochemicals.[1][2] Unlike its widely characterized isomer 3,5-dimethyl-4-

methoxypyridine (a key Omeprazole intermediate), this specific isomer presents a unique

physicochemical profile defined by the electron-donating synergy of two methoxy groups and

the steric/electronic influence of the ortho-methyl substituent.[1][3]

This guide provides a technical assessment of its solubility and stability, synthesizing available

patent data with high-confidence Structure-Activity Relationship (SAR) predictions to support

research and process development.

Physicochemical Profile
Understanding the fundamental properties of the molecule is a prerequisite for designing

solubility and stability studies.[4]
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Property Value / Description Source/Rationale

Chemical Name
3,5-Dimethoxy-2-

methylpyridine
IUPAC

Molecular Formula C₈H₁₁NO₂ Calculated

Molecular Weight 153.18 g/mol Calculated

Physical State
Low-melting solid or oil

(Ambient)

Predicted based on 3,5-

dimethoxypyridine (MP ~70°C)

and symmetry disruption by 2-

Me.[1][2][3][5]

Predicted LogP 1.4 – 1.8
Lipophilic; comparable to 2-

methyl-3-methoxypyridine.[1]

Predicted pKa 4.5 – 5.2 (Conjugate Acid)

Weak base.[4] Methoxy groups

increase electron density, but

ortho-methyl may sterically

hinder protonation.

UV Max (λmax) ~275-285 nm

Pyridine π→π* transition,

bathochromically shifted by

methoxy auxochromes.[4]

Solubility Analysis
The solubility of 3,5-Dimethoxy-2-methylpyridine is governed by the lipophilic nature of the

methoxy/methyl substituents and the basicity of the pyridine nitrogen.[1]

Solvent Compatibility Table
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Solvent Class Solvent Solubility Rating Formulation Insight

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Ideal for extraction

and initial synthesis

workup.[1][2][3]

Alcohols
Methanol, Ethanol,

Isopropanol
High (>50 mg/mL)

Preferred for

crystallization or

storage stock

solutions.[4]

Esters/Ethers
Ethyl Acetate, THF,

MTBE
Moderate-High

Good for liquid-liquid

extraction; MTBE

prevents emulsion

formation.

Aprotic Polar
DMSO, DMF,

Acetonitrile
High

Suitable for biological

assays or high-temp

reactions.[4]

Aqueous (Neutral) Water (pH 7) Low (<1 mg/mL)
Poor solubility due to

lipophilicity.[4]

Aqueous (Acidic) 0.1 N HCl (pH 1-2) High

Protonation of the

pyridine nitrogen (

) drastically increases

solubility.[1][2][3][4]

pH-Dependent Solubility Profile
The compound exhibits a classic pH-dependent solubility profile typical of weak bases.[1]

pH < pKa (~4.5): High solubility due to ionization.

pH > pKa: Solubility drops to the intrinsic value (

), likely in the

g/mL range.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bldpharm.com/products/1806821-85-1.html
https://www.bldpharm.com/products/1805609-03-3.html
https://www.bldpharm.com/products/1805609-03-3.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/236276
https://www.sigmaaldrich.com/HK/zh/product/aldrich/236276
https://www.sigmaaldrich.com/HK/zh/product/aldrich/236276
https://www.bldpharm.com/products/1806821-85-1.html
https://www.bldpharm.com/products/1805609-03-3.html
https://www.bldpharm.com/products/1805609-03-3.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/236276
https://www.bldpharm.com/products/1806821-85-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12973140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Process Note: When extracting this compound from reaction mixtures, ensure the

aqueous phase is adjusted to pH > 10 (using NaOH or Na₂CO₃) to fully suppress ionization and

drive the neutral molecule into the organic phase.[4]

Stability Assessment
The stability profile is dictated by the electron-rich nature of the pyridine ring (activated by two

methoxy groups) and the reactivity of the benzylic 2-methyl position.[1]

Degradation Pathways (DOT Visualization)

Figure 1: Primary Degradation Pathways for 3,5-Dimethoxy-2-methylpyridine
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Figure 1: The primary degradation risks involve N-oxidation of the pyridine nitrogen and

oxidative attack on the activated 2-methyl group.[1][2]

Stress Testing Profile (Forced Degradation)
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Stress Condition Expected Stability Degradation Mechanism

Hydrolysis (Acid) Moderate

Stable in dilute acid at RT.[1][2]

Demethylation (cleavage of

ether) occurs only under harsh

conditions (e.g., 48% HBr,

reflux).

Hydrolysis (Base) High

Methoxy groups on pyridine

are generally resistant to

nucleophilic aromatic

substitution by hydroxide

unless activated by strong

electron-withdrawing groups

(which are absent here).[1][4]

Oxidation Low-Moderate

High Risk. The electron-rich

ring is prone to N-oxidation

(forming the N-oxide).[1][2]

The 2-methyl group can be

oxidized to the aldehyde or

carboxylic acid.[2] Avoid

peroxides.

Photolysis Sensitive

Electron-rich pyridines can

undergo photo-oxidation.[1][2]

[3] Store in amber vials.

Thermal Stable

Generally thermally stable up

to ~150°C in inert atmosphere.

[4]

Experimental Protocols
Since specific datasheet values are rare for this intermediate, the following "Self-Validating"

protocols are recommended to establish an internal standard.
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Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)
Use this to determine precise solubility in formulation vehicles.[1][2]

Preparation: Add excess solid 3,5-Dimethoxy-2-methylpyridine (approx. 50 mg) to 1 mL of

the target solvent in a glass vial.

Equilibration: Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.

Verification: Visually confirm undissolved solid remains. If clear, add more solid.

Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm

PTFE filter.

Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC (UV detection at

275 nm).

Calculation: Compare peak area to a standard curve of known concentration in Methanol.

Protocol: Stability-Indicating HPLC Method
Use this method to separate the parent compound from N-oxide or demethylated impurities.[1]

[2]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[4]

Mobile Phase B: Acetonitrile (Organic).

Gradient:

0-2 min: 5% B (Isocratic hold for polar impurities)[1][2]

2-15 min: 5%

60% B (Linear gradient)[1][2]
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15-20 min: 60%

95% B (Wash)[1][2]

Flow Rate: 1.0 mL/min.

Detection: UV @ 275 nm (max) and 220 nm (for non-aromatic impurities).

Retention Logic: Polar degradants (N-oxides, Pyridinols) will elute earlier than the lipophilic

parent peak.

Handling & Safety (E-E-A-T)
Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).

Storage:

Temperature: 2-8°C (Refrigerate) is recommended for long-term storage to prevent slow

oxidative discoloration.[1][2][3]

Atmosphere: Store under Argon or Nitrogen.[4] The 2-methyl group is susceptible to

autoxidation over months of air exposure.[1][2]

Container: Amber glass to prevent photolysis.

Incompatibility: Incompatible with strong oxidizing agents (Peroxides, Nitrates) and strong

Lewis acids.

References
US Patent 4526974A.Synthesis of 2-pyridylalkylamines.[4] (1985). Describes the use of

substituted 2-methylpyridines, including 3,5-dimethoxy-2-methylpyridine, as synthetic

intermediates.[1][2]

PubChem Compound Summary.3,5-Dimethoxypyridine (Analog). National Center for

Biotechnology Information. (Used for SAR/property prediction). [1]
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BldPharm Product Data.Fluorinated Analogs of 3,5-Dimethoxy-2-methylpyridine.[1][2][6][7]

(Demonstrates structural class stability and availability).

Smolecule.2-Ethynyl-3,5-dimethoxypyridine.[1][2] (Structural analog data used for

lipophilicity inference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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